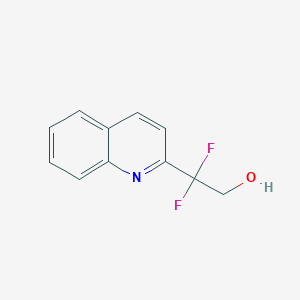
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Análisis De Reacciones Químicas
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide can introduce different functional groups into the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature enhances its biological activity, making it useful in the study of enzyme inhibitors and antibacterial agents.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as antimalarial, antineoplastic, and antiviral drugs.
Industry: The compound is used in the development of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and DNA. The fluorine atoms enhance the compound’s ability to inhibit enzyme activity by forming strong interactions with the active sites of enzymes. In the case of antibacterial activity, the compound targets bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death .
Comparación Con Compuestos Similares
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol can be compared with other fluorinated quinolines such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties compared to other fluorinated quinolines.
Propiedades
Fórmula molecular |
C11H9F2NO |
|---|---|
Peso molecular |
209.19 g/mol |
Nombre IUPAC |
2,2-difluoro-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H9F2NO/c12-11(13,7-15)10-6-5-8-3-1-2-4-9(8)14-10/h1-6,15H,7H2 |
Clave InChI |
WHCKWEUKMYFPHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(CO)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

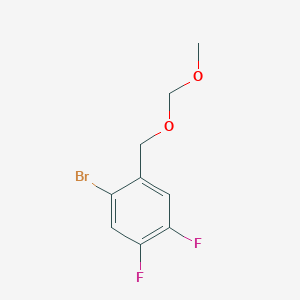
![[2-(Carbamoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8668115.png)
![1-Methyl-7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8668123.png)
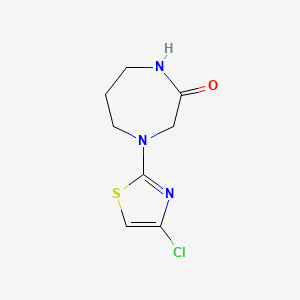
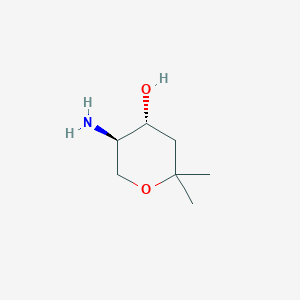
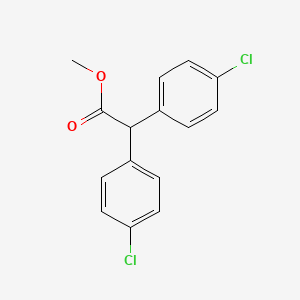
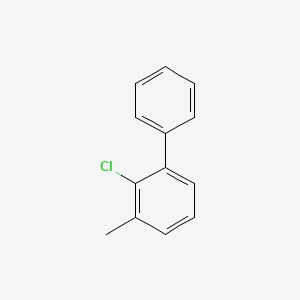
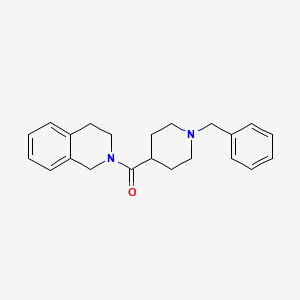
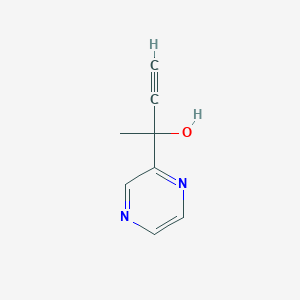
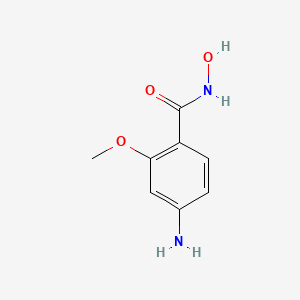
![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8668176.png)
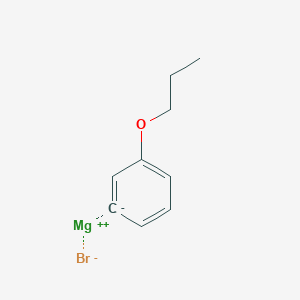
![6-(2-Bromophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8668202.png)
